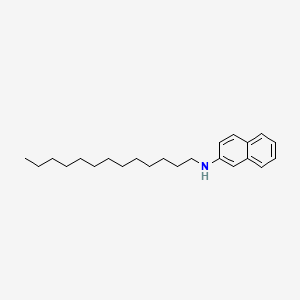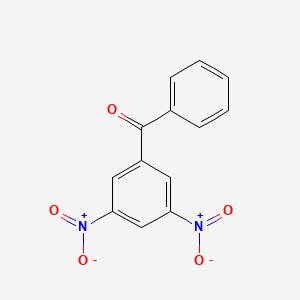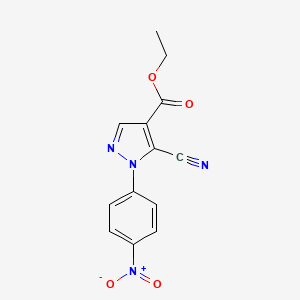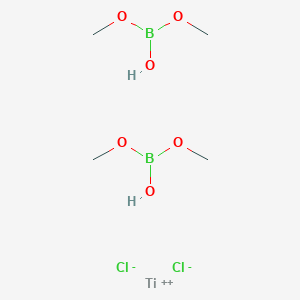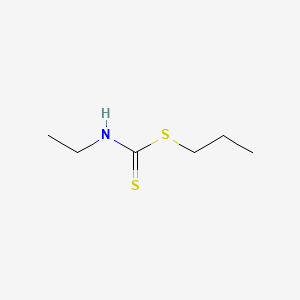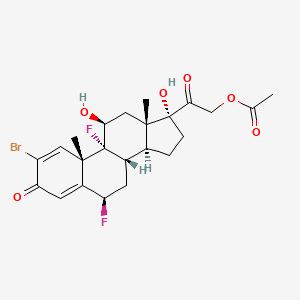
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C19H23IN2O It is known for its unique structure, which includes a carbamoyl group and two phenyl rings attached to a propyl chain, culminating in a trimethylammonium iodide moiety
Méthodes De Préparation
The synthesis of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diphenylpropylamine.
Carbamoylation: The 3,3-diphenylpropylamine is reacted with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group.
Quaternization: The resulting carbamoyl derivative is then quaternized using methyl iodide to form the trimethylammonium iodide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The carbamoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also modulate cellular pathways by influencing ion channels and transporters.
Comparaison Avec Des Composés Similaires
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide can be compared with similar compounds such as:
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide: This compound has a similar structure but with diisopropyl groups instead of trimethyl groups.
(3-Carbamoyl-3,3-diphenylpropyl)ethylammonium bromide: This compound features an ethyl group and bromide ion instead of the trimethyl group and iodide ion.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
111472-08-3 |
|---|---|
Formule moléculaire |
C19H25IN2O |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
(4-amino-4-oxo-3,3-diphenylbutyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N2O.HI/c1-21(2,3)15-14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3,(H-,20,22);1H |
Clé InChI |
XDBZHNUMLBQSGI-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


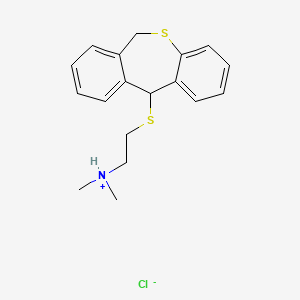
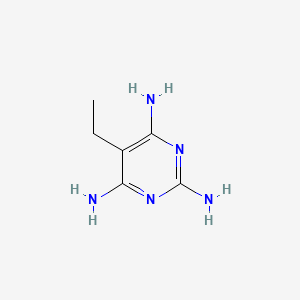


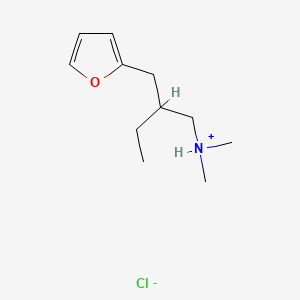
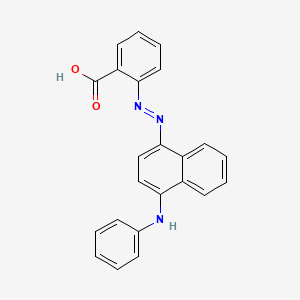
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
